molecular formula C14H12O3 B104628 4-(2-Naphthyl)-4-oxobutanoic acid CAS No. 1590-22-3

4-(2-Naphthyl)-4-oxobutanoic acid

Cat. No. B104628
CAS RN: 1590-22-3
M. Wt: 228.24 g/mol
InChI Key: GZKLCZIMSAHQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04891298

Procedure details

To 900 ml of dichloromethane contained in a 3 liter, 3-neck flask equipped with a mechanical stirrer, drying tube and thermometer and surrounded by an ice water bath was added 290.0 g (2.26 moles) naphthalene. To the stirred suspension was added 145.2 g (1.44 moles) of succinic anhydride. A total of 400 g of aluminum chloride was then added in small increments over the next 41/2 hours while stirring and cooling in an ice water bath. The resulting amber brown-yellow reaction mixture was stirred at room temperature overnight. Next morning it was poured on crushed ice and acidified with conc. hydrochloric acid. The aqueous portion was decanted and the organic layer was filtered to collect white solids. The solids were washed with dichloromethane containing 20% hexanes and slurried in 700 ml of boiling ethyl acetate. After cooling in a cold water bath, the solids were collected by filtration and washed with fresh ethyl acetate. Then the solids were recrystallized from 500 ml of glacial acetic acid and dried under vacuum to give 195.0 g (59.4% yield) of 4-(2-naphthyl)4-oxobutyric acid as an off-white solid. M.P. 171°-175° C.; M/e 229; λmax 282 nm (7,260) in ethanol.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
145.2 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:11]1(=[O:17])[O:16][C:14](=[O:15])[CH2:13][CH2:12]1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCCl>[CH:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][C:8]=1[C:11](=[O:17])[CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
290 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
145.2 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Three
Name
Quantity
400 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
900 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
drying tube
CUSTOM
Type
CUSTOM
Details
thermometer and surrounded by an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice water bath
STIRRING
Type
STIRRING
Details
The resulting amber brown-yellow reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Next morning it was poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
CUSTOM
Type
CUSTOM
Details
The aqueous portion was decanted
FILTRATION
Type
FILTRATION
Details
the organic layer was filtered
CUSTOM
Type
CUSTOM
Details
to collect white solids
WASH
Type
WASH
Details
The solids were washed with dichloromethane containing 20% hexanes
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in a cold water bath
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
washed with fresh ethyl acetate
CUSTOM
Type
CUSTOM
Details
Then the solids were recrystallized from 500 ml of glacial acetic acid
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 59.4%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.